molecular formula C15H18N2O B6150810 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol CAS No. 1271712-68-5

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol

Cat. No.: B6150810
CAS No.: 1271712-68-5
M. Wt: 242.32 g/mol
InChI Key: CKIJJUWZUOYYAR-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)amino]-3-phenylpropan-1-ol is a chiral aminophenolic compound characterized by a propanol backbone substituted with a phenyl group at position 3 and a 2-aminophenylamino moiety at position 2 (). Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol. The compound is synthesized via a reduction reaction using lithium aluminum hydride (LiAlH₄) on a precursor derived from benzimidazole intermediates (). This compound serves as a key precursor in the synthesis of chiral benzimidazolium salts, which are employed in asymmetric catalytic borylation reactions (). Its stereochemistry (S-configuration at position 2) is critical for enantioselective catalytic activity.

Properties

CAS No.

1271712-68-5

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(2-aminoanilino)-3-phenylpropan-1-ol

InChI

InChI=1S/C15H18N2O/c16-14-8-4-5-9-15(14)17-13(11-18)10-12-6-2-1-3-7-12/h1-9,13,17-18H,10-11,16H2

InChI Key

CKIJJUWZUOYYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC2=CC=CC=C2N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol typically involves the reaction of 2-aminophenylamine with phenylpropanol under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-[(2-aminophenyl)amino]-3-phenylpropan-1-ol is highlighted through comparisons with analogous compounds. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes References
This compound C₁₅H₁₈N₂O 242.32 2-aminophenylamino (position 2), phenyl (position 3) Reduction with LiAlH₄ (from benzimidazole precursor) Precursor for chiral catalysts in asymmetric synthesis
(2R)-2-(Dibenzylamino)-3-phenylpropan-1-ol C₂₃H₂₅NO 331.45 Dibenzylamino (position 2), phenyl (position 3) Alkylation/benzylation of amino alcohols Chiral ligand in stereoselective reactions
3-Amino-2-benzylpropan-1-ol C₁₀H₁₅NO 165.23 Benzyl (position 2), amino (position 3) Not specified in evidence Potential intermediate in drug synthesis
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO 215.64 Halogenated phenyl (Cl, F at positions 2,6), amino (position 2) Halogenation of phenylpropanol derivatives Pharmaceutical intermediate (enhanced bioactivity due to halogens)
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO 151.21 Phenyl (position 3), amino (position 2) Stereoselective amination Chiral building block for peptides and β-blockers

Key Comparative Insights

Substituent Effects: The 2-aminophenylamino group in the target compound introduces aromaticity and hydrogen-bonding capacity, enhancing its utility in catalysis (). In contrast, (2R)-2-(dibenzylamino)-3-phenylpropan-1-ol lacks aromatic amine groups but features bulkier dibenzyl substituents, favoring steric-driven enantioselectivity ().

Stereochemical Influence: The S-configuration in this compound and (S)-2-Amino-3-phenylpropan-1-ol is critical for their roles in asymmetric catalysis and drug synthesis, respectively (). The R-configuration in (2R)-2-(dibenzylamino)-3-phenylpropan-1-ol demonstrates divergent stereochemical preferences in ligand-receptor interactions ().

Synthetic Complexity: The target compound requires multi-step synthesis involving benzimidazole intermediates and LiAlH₄ reduction (), whereas simpler analogues like 3-Amino-2-benzylpropan-1-ol may be synthesized via direct amination or alkylation ().

Applications: Catalysis: The target compound and its dibenzylamino analogue are prioritized in asymmetric synthesis, while halogenated derivatives are tailored for bioactivity (). Pharmaceuticals: (S)-2-Amino-3-phenylpropan-1-ol (phenylalaninol) is a precursor for β-blockers like atenolol, highlighting the role of stereochemistry in drug design ().

Research Findings and Data

Physicochemical Properties

  • Solubility: The target compound’s polar 2-aminophenylamino group improves aqueous solubility compared to non-polar dibenzyl derivatives ().
  • Melting Points : Halogenated derivatives (e.g., 2-chloro-6-fluorophenyl) exhibit higher melting points due to increased molecular rigidity ().

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